Cas no 616238-78-9 (methyl 7-aminobenzothiophene-2-carboxylate)

methyl 7-aminobenzothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 7-aminobenzo[b]thiophene-2-carboxylate
- methyl 7-amino-1-benzothiophene-2-carboxylate
- LogP
- Methyl-7-amino-1-benzothiophen-2-carboxylat
- Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)
- OWASVDSNOKBQKG-UHFFFAOYSA-N
- AK149987
- 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester
- Z2217316132
- Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester
- methyl 7-aminobenzothiophene-2-carboxylate
- EN300-222654
- DTXSID10666535
- O11972
- SCHEMBL3258140
- DS-9249
- 616238-78-9
- MFCD13180847
- AKOS022189528
- DB-431630
- Methyl7-aminobenzo[b]thiophene-2-carboxylate
- CS-0148778
- Z1269214255
- Benzo[b]thiophene-2-carboxylic acid,7-amino-,methyl ester(9ci)
-
- MDL: MFCD13180847
- インチ: 1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3
- InChIKey: OWASVDSNOKBQKG-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC([H])([H])[H])=C([H])C2C([H])=C([H])C([H])=C(C1=2)N([H])[H]
計算された属性
- せいみつぶんしりょう: 207.03547
- どういたいしつりょう: 207.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.352
- ふってん: 382.8°C at 760 mmHg
- フラッシュポイント: 185.3°C
- 屈折率: 1.688
- PSA: 52.32
methyl 7-aminobenzothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D752407-1g |
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |
616238-78-9 | 95+% | 1g |
$930 | 2024-06-06 | |
Enamine | EN300-222654-0.5g |
methyl 7-amino-1-benzothiophene-2-carboxylate |
616238-78-9 | 95% | 0.5g |
$467.0 | 2023-09-16 | |
eNovation Chemicals LLC | D752407-100mg |
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |
616238-78-9 | 95+% | 100mg |
$335 | 2024-06-06 | |
Enamine | EN300-222654-5g |
methyl 7-amino-1-benzothiophene-2-carboxylate |
616238-78-9 | 95% | 5g |
$1634.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219418-1g |
Methyl 7-aminobenzo[b]thiophene-2-carboxylate |
616238-78-9 | 95+% | 1g |
¥4932.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219418-250mg |
Methyl 7-aminobenzo[b]thiophene-2-carboxylate |
616238-78-9 | 95+% | 250mg |
¥2126.00 | 2024-05-06 | |
abcr | AB485219-250mg |
Methyl 7-aminobenzo[b]thiophene-2-carboxylate; . |
616238-78-9 | 250mg |
€494.50 | 2025-02-20 | ||
A2B Chem LLC | AG84715-10g |
Methyl 7-aminobenzo[b]thiophene-2-carboxylate |
616238-78-9 | 95% | 10g |
$3115.00 | 2024-04-19 | |
1PlusChem | 1P00EOY3-250mg |
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |
616238-78-9 | 95% | 250mg |
$498.00 | 2025-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97474-100mg |
methyl 7-aminobenzothiophene-2-carboxylate |
616238-78-9 | 95% | 100mg |
¥950.0 | 2024-04-18 |
methyl 7-aminobenzothiophene-2-carboxylate 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
methyl 7-aminobenzothiophene-2-carboxylateに関する追加情報
Introduction to Methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9)
Methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its benzothiophene core structure, serves as a crucial intermediate in the development of various bioactive molecules. The benzothiophene scaffold is particularly notable for its presence in numerous pharmacologically relevant compounds, making it a subject of extensive study and application.
The molecular structure of methyl 7-aminobenzothiophene-2-carboxylate consists of a benzene ring fused with a thiophene ring, with an amino group (-NH₂) at the 7-position and a carboxylate ester (-COOCH₃) at the 2-position. This unique arrangement imparts distinct chemical properties that make it valuable for synthetic chemistry. The presence of both the amino and carboxylate functional groups provides multiple sites for further chemical modification, enabling the synthesis of more complex derivatives.
In recent years, significant advancements have been made in understanding the pharmacological potential of benzothiophene derivatives. Research has highlighted their role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The compound methyl 7-aminobenzothiophene-2-carboxylate, due to its structural features, has been explored as a precursor in the synthesis of novel drugs targeting these conditions.
One of the most compelling aspects of methyl 7-aminobenzothiophene-2-carboxylate is its utility in medicinal chemistry. The benzothiophene moiety is known to exhibit strong binding affinity to biological targets, making it an ideal candidate for drug design. For instance, studies have demonstrated its effectiveness in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention. The amino group at the 7-position can be further functionalized to enhance binding specificity, while the carboxylate ester group offers a versatile handle for conjugation reactions.
The synthesis of methyl 7-aminobenzothiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the formation of the benzothiophene core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino and carboxylate ester groups at specific positions on the ring system. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
Recent research has also explored the role of methyl 7-aminobenzothiophene-2-carboxylate in developing targeted therapies for cancer. Studies have shown that benzothiophene derivatives can inhibit key enzymes involved in tumor growth and metastasis. The compound’s ability to selectively interact with cancer cell targets makes it a promising candidate for further investigation. Additionally, its structural flexibility allows for the design of analogs with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.
In conclusion, methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9) is a versatile intermediate with significant potential in pharmaceutical applications. Its unique structural features and functional groups make it valuable for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new ways to leverage this compound’s properties for therapeutic benefit, underscoring its importance in modern drug discovery and development.
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